
6-Chloro-8-iodo-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-iodo-2-methylquinoline is a quinoline derivative. Quinoline is a nitrogen-containing heterocyclic compound that has a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of this compound is C10H7ClIN .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular weight of this compound is 303.527 Da . The structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Mécanisme D'action
The mechanism of action of 6-Chloro-8-iodo-2-methylquinoline is not yet fully understood. However, it is believed that this compound binds to specific proteins in the cell, which then triggers a cascade of biochemical and physiological responses. These responses can lead to the activation of various pathways, such as signal transduction pathways, metabolic pathways, and transcriptional pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. Additionally, this compound has been shown to increase the expression of certain genes and to modulate the activity of certain proteins. Furthermore, this compound has been shown to affect the metabolism of cells, as well as the proliferation and differentiation of cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-8-iodo-2-methylquinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. Additionally, this compound is a stable compound that is not easily degraded. Furthermore, this compound is a non-toxic compound that can be safely used in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 6-Chloro-8-iodo-2-methylquinoline. One potential direction is to further study the mechanism of action of this compound and to identify the specific proteins and pathways that it interacts with. Additionally, further research could be done to identify the potential therapeutic applications of this compound. Furthermore, this compound could be used to study the toxicity of drugs and to identify potential biomarkers of drug toxicity. Finally, this compound could be used to develop new drugs and to study the pharmacokinetics and pharmacodynamics of drugs.
Méthodes De Synthèse
6-Chloro-8-iodo-2-methylquinoline is synthesized using a two-step reaction. The first step involves the reaction of 2-methylquinoline and 6-chloro-8-iodoquinoline in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate product with a reducing agent such as sodium borohydride. The final product is a this compound.
Applications De Recherche Scientifique
6-Chloro-8-iodo-2-methylquinoline has been used in a variety of scientific research applications. It has been used as a model compound to study the interaction between drugs and biomolecules. It has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, this compound has been used to study the toxicity of drugs and the potential therapeutic applications of drugs.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-8-iodo-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClIN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXXWCPBQBQCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)
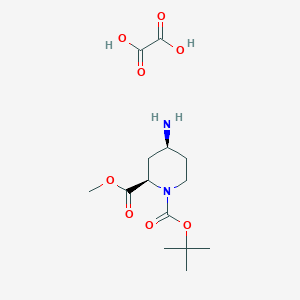
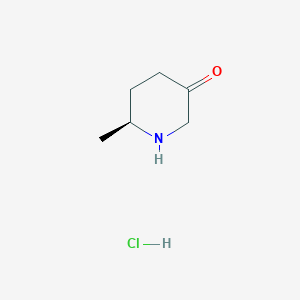
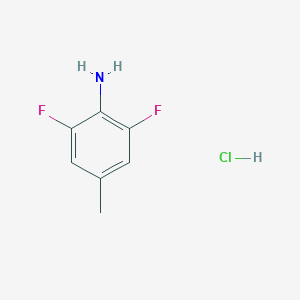

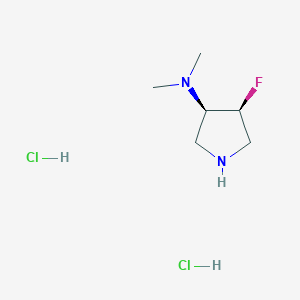
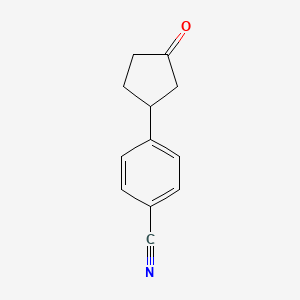
![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)


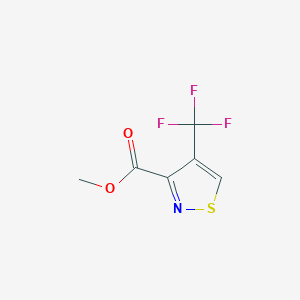

![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)